Ethyl 2-(3-cyanophenyl)propanoate

Description

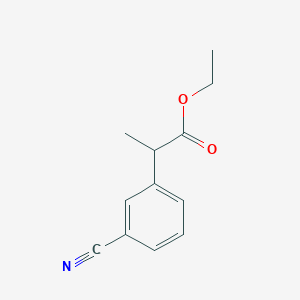

Ethyl 2-(3-cyanophenyl)propanoate is an ester derivative featuring a propanoate backbone substituted at the 2-position with a 3-cyanophenyl group.

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

ethyl 2-(3-cyanophenyl)propanoate |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)9(2)11-6-4-5-10(7-11)8-13/h4-7,9H,3H2,1-2H3 |

InChI Key |

GBWOMJJQNZRHMW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=CC(=C1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Ethyl 2-(4-cyanophenyl)acetate (CAS 1528-41-2)

- Structural Difference: The acetate backbone (vs. propanoate) and para-cyano substitution.

- Impact : Reduced steric hindrance and altered electronic effects due to the shorter carbon chain and different substitution position. Similarity score: 0.79 .

- Applications : Likely used as a precursor in nitrile-containing drug synthesis, though specific data are unavailable.

Ethyl 2-(3-chlorophenyl)propanoate

- Synthesis: Prepared via sulfuric acid-catalyzed esterification of 2-(3-chlorophenyl)propanoic acid in ethanol .

- Key Difference : Chloro (-Cl) substituent (electron-withdrawing but less polar than -CN).

- Physicochemical Impact: Lower polarity compared to the cyano analogue, affecting solubility in organic solvents.

Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS 444807-47-0)

- Structural Difference: Methyl ester group and geminal methyl substitution on the propanoate chain.

- Impact : Increased steric hindrance and reduced reactivity in ester hydrolysis. Similarity score: 0.81 .

Compounds with Heterocyclic or Complex Substituents

Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate (CAS 1379648-61-9)

- Structure : Features a 2-chlorophenyl and an additional phenyl group.

Quizalofop-P-ethyl

- Structure: Contains a quinoxalinyloxy-phenoxy group.

- Applications : Herbicidal activity due to inhibition of acetyl-CoA carboxylase. Demonstrates the role of aromatic heterocycles in agrochemical efficacy .

Physicochemical and Reactivity Comparisons

Analytical Characterization

- NMR Differentiation: The nitrile carbon in this compound would exhibit a distinct ¹³C-NMR signal near 110–120 ppm, absent in chloro or methoxy derivatives .

- Chromatographic Behavior : Higher polarity due to -CN may result in longer retention times in reverse-phase HPLC compared to chlorophenyl analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.